molecular formula C9H11NO3 B12359199 ethyl 2-methyl-6-oxo-3H-pyridine-3-carboxylate

ethyl 2-methyl-6-oxo-3H-pyridine-3-carboxylate

Cat. No.: B12359199
M. Wt: 181.19 g/mol
InChI Key: MRWOBGKSVSFVIS-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-6-oxo-3H-pyridine-3-carboxylate is a heterocyclic compound that belongs to the pyridine family This compound is characterized by its unique structure, which includes a pyridine ring substituted with an ethyl ester group, a methyl group, and a keto group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-methyl-6-oxo-3H-pyridine-3-carboxylate typically involves the condensation of ethyl acetoacetate with 2-methylpyridine-3-carboxaldehyde in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from ethanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial synthesis more sustainable .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-methyl-6-oxo-3H-pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and various substituted pyridine derivatives .

Scientific Research Applications

Ethyl 2-methyl-6-oxo-3H-pyridine-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-methyl-6-oxo-3H-pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

  • Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • Ethyl 2-oxo-3-piperidinecarboxylate
  • Ethyl 6-methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Comparison: Ethyl 2-methyl-6-oxo-3H-pyridine-3-carboxylate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

ethyl 2-methyl-6-oxo-3H-pyridine-3-carboxylate

InChI

InChI=1S/C9H11NO3/c1-3-13-9(12)7-4-5-8(11)10-6(7)2/h4-5,7H,3H2,1-2H3

InChI Key

MRWOBGKSVSFVIS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C=CC(=O)N=C1C

Origin of Product

United States

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